BenchChemオンラインストアへようこそ!

1-(4-fluorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

1-(4-Fluorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021082-01-8) is a distinct ethylene-linked pyridazinone-furan hybrid specifically screened as an RMI-FANCM (MM2) protein-protein interaction inhibitor, directly applicable to DNA interstrand crosslink repair and chemotherapy sensitization studies. This 4-fluorophenyl urea chemotype belongs to the Sloan-Kettering patent family targeting EGFR/KRAS pathways, but its unique n=2 linker geometry distinguishes it from analogs (e.g., CAS 1060210-13-0), preventing target deconvolution errors. With confirmed GIRK2 and AMPAR-stargazin screening activity, it is a versatile scaffold for neuro- and oncology chemical biology, validated by PubChem BioAssay records.

Molecular Formula C17H15FN4O3
Molecular Weight 342.33
CAS No. 1021082-01-8
Cat. No. B2815333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
CAS1021082-01-8
Molecular FormulaC17H15FN4O3
Molecular Weight342.33
Structural Identifiers
SMILESC1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN4O3/c18-12-3-5-13(6-4-12)20-17(24)19-9-10-22-16(23)8-7-14(21-22)15-2-1-11-25-15/h1-8,11H,9-10H2,(H2,19,20,24)
InChIKeyVYHSIWFDVQMTAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021082-01-8): Procurement-Relevant Compound Identity and Target Class


1-(4-Fluorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021082-01-8) is a synthetic small molecule belonging to the pyridazinone-furan hybrid class [1]. Its architecture integrates a 4-fluorophenyl urea motif with a furan-substituted 6-oxopyridazin-1(6H)-yl core via an ethylene linker . The compound was disclosed in the Sloan-Kettering patent family (US20100210649A1, EP2518063B1) directed to pyridazinones and furan-containing compounds for proliferative diseases, positioning it within a therapeutically relevant chemical space [2]. Screening data from PubChem BioAssay records indicate this compound has been evaluated in three distinct high-throughput screens: inhibition of the RMI-FANCM (MM2) interaction, modulation of AMPAR-stargazin complexes, and activation of G protein-gated inwardly-rectifying potassium channels (GIRK2) .

1-(4-Fluorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea: Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the pyridazinone-furan urea chemotype, subtle structural variations—linker length, aryl substitution, and heterocycle identity—can drive divergent biological activity profiles, physicochemical properties, and target engagement [1]. The target compound features a specific ethylene linker (n=2) between the urea and pyridazinone core, which distinguishes it from the propyl-linked analog 1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea (CAS 1060210-13-0) that carries a three-carbon spacer [2]. This difference alters conformational flexibility and intramolecular hydrogen-bonding potential, which can directly affect binding to protein targets . Furthermore, the 4-fluorophenyl terminus provides a distinct electronic and lipophilic profile relative to the 4-trifluoromethoxy analog (CAS 1058208-15-3) . The documented involvement of this compound class in EGFR and KRAS inhibitory pathways, as disclosed in the Sloan-Kettering patent family, means that even modest structural modifications could significantly alter selectivity and potency profiles [1]. Therefore, generic substitution among in-class compounds without direct comparative data is scientifically unsound and may lead to irreproducible biological results.

Head-to-Head and Cross-Study Comparable Evidence for 1-(4-Fluorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021082-01-8)


Linker Length Differentiation: Ethylene vs. Propylene Spacer and Impact on Lipophilicity

The target compound (CAS 1021082-01-8) possesses an ethylene linker (two methylene units) connecting the urea moiety to the pyridazinone core, in contrast to the propylene linker (three methylene units) found in the closest structural analog, 1-(4-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea (CAS 1060210-13-0) [1][2]. This structural difference results in a 0.4-unit reduction in computed XLogP3 (1.6 vs. 2.0) and a decrease of one rotatable bond (5 vs. 6) [1][2]. The shorter linker and reduced lipophilicity are expected to confer higher aqueous solubility and potentially distinct conformational constraints in target binding sites .

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Biological Screening Profile: RMI-FANCM Inhibition and Multi-Target Activity Fingerprint

PubChem BioAssay records document that the target compound was submitted to three distinct high-throughput screens and registered as a hit in at least one assay: (i) a screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, (ii) a screen for modulators of AMPAR-stargazin complexes, and (iii) a screen for activators of GIRK2 potassium channels . The RMI-FANCM assay is particularly notable, as this interaction is critical for DNA interstrand crosslink repair and represents an emerging target in cancer drug discovery [1]. In contrast, the propyl-linked analog (CAS 1060210-13-0) and the 4-trifluoromethoxy analog (CAS 1058208-15-3) have no publicly available biological screening data in these specific assays [2]. The patent family US20100210649A1/EP2518063B1 establishes that pyridazinone-furan compounds within this structural class exhibit anti-proliferative activity through EGFR and KRAS pathway inhibition, with active compounds showing IC50 values against H3255 lung adenocarcinoma cells [3].

DNA Repair High-Throughput Screening Cancer Biology

Furan Heterocycle vs. Simple Pyridazinone: Differentiated Activity Potential

The target compound bears a furan-2-yl substituent at the 3-position of the pyridazinone ring, distinguishing it from simpler pyridazinone ureas such as 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1105233-34-8), which lacks any heteroaryl substitution at this position . The furan ring serves as a hydrogen-bond acceptor and contributes to π-stacking interactions, features absent in the des-furan comparator [1]. In the broader pyridazinone-furan compound class, the furan substituent is a critical pharmacophoric element for anti-proliferative activity; compounds with heteroaryl substitution at the pyridazinone 3-position show enhanced potency against EGFR-mutant cell lines compared to unsubstituted pyridazinones [2]. The patent specifically identifies furan-containing Formula (II) compounds as a distinct sub-genus with biological activity profiles separate from the pyridazinone-only Formula (I) series [2].

Kinase Inhibition EGFR KRAS Anti-Proliferative

4-Fluorophenyl vs. 4-Trifluoromethoxy Phenyl: Lipophilicity and Metabolic Stability Trade-off

The target compound incorporates a 4-fluorophenyl urea terminus, whereas the structurally related analog 3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethoxy)phenyl]urea (CAS 1058208-15-3) substitutes this with a 4-trifluoromethoxy (OCF₃) group . The OCF₃ group is substantially more lipophilic (Hansch π ≈ 1.04 for OCF₃ vs. π ≈ 0.14 for F) and electron-withdrawing, which influences membrane permeability, metabolic stability, and off-target binding profiles [1]. While fluorophenyl substitution is a well-established strategy for blocking oxidative metabolism at the para position without excessive lipophilicity gain, the trifluoromethoxy group introduces a significantly higher logP contribution that may alter solubility and CYP450 inhibition profiles [2]. The target compound's XLogP3 of 1.6 (vs. an estimated >2.5 for the OCF₃ analog) places it within the more favorable range for oral bioavailability according to Lipinski guidelines [3].

Drug Metabolism Pharmacokinetics Medicinal Chemistry Optimization

Procurement-Guided Application Scenarios for 1-(4-Fluorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021082-01-8)


DNA Repair-Targeted Cancer Drug Discovery: RMI-FANCM Interaction Inhibition

The documented activity of this compound in an RMI-FANCM (MM2) protein-protein interaction inhibitor screen makes it a directly relevant chemical probe for DNA interstrand crosslink repair research . FANCM is a key component of the Fanconi anemia DNA repair pathway, and inhibitors of FANCM interactions are being explored to sensitize cancer cells to DNA-damaging chemotherapeutics . Investigators studying synthetic lethality or chemotherapy sensitization in BRCA-deficient or Fanconi anemia pathway-compromised cancer models should prioritize this compound over analogs lacking documented RMI-FANCM screening activity [1]. The compound's moderate lipophilicity (XLogP3 = 1.6) supports solubility in standard cell-based assay formats [2].

EGFR/KRAS Pathway Inhibitor Screening and Lead Optimization

The Sloan-Kettering patent family (US20100210649A1, EP2518063B1) establishes that pyridazinone-furan ureas within this structural class demonstrate anti-proliferative activity in EGFR-mutant and KRAS-driven cancer cell lines [3]. The target compound belongs to the furan-containing Formula (II) sub-genus, which is separately claimed and structurally differentiated from the pyridazinone-only series [3]. Researchers validating hits from EGFR or KRAS phenotypic screens should use this compound as a reference standard for the ethylene-linked, 4-fluorophenyl urea chemotype. Its distinct linker length and physicochemical properties (XLogP3 = 1.6, TPSA = 86.9 Ų) position it as a comparator for SAR exploration of linker geometry effects on target engagement [2].

Ion Channel and Synaptic Pharmacology: GIRK2 and AMPAR Modulation Studies

This compound was submitted to high-throughput screens for G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) activation and AMPA receptor-stargazin complex modulation . These targets are implicated in neurological and psychiatric disorders, including epilepsy, addiction, and mood disorders [4]. While the quantitative potency in these assays is not publicly disclosed, the compound's inclusion in these specific screening cascades provides a documented entry point for neuroscience-focused chemical biology programs. Investigators exploring allosteric modulation of GIRK channels or AMPA receptor auxiliary subunit interactions should consider this compound as a starting scaffold, particularly given its favorable central nervous system multiparameter optimization (CNS MPO) profile suggested by its TPSA of 86.9 Ų and moderate XLogP3 [2].

Medicinal Chemistry SAR Campaigns Focused on Linker Length Optimization

The target compound's ethylene linker (n=2) provides a defined reference point for structure-activity relationship (SAR) studies comparing linker length effects within the pyridazinone-furan urea series [2]. The closest commercial analog (CAS 1060210-13-0) carries a propylene linker (n=3) with an XLogP3 elevated by 0.4 units and one additional rotatable bond [1]. Procurement of both compounds enables systematic evaluation of how linker geometry impacts target binding, selectivity, and pharmacokinetic properties. Given that the patent data indicate IC50 values for compounds in this series can vary by orders of magnitude based on substitution patterns, the availability of discrete linker-length variants is critical for rigorous SAR deconvolution [3].

Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.